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4-Phenyl-2H-1,4-benzoxazin-3-one

Cat. No.: B1648389
M. Wt: 225.24 g/mol
InChI Key: AXIZWOIGHKKDFQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Benzoxazinone (B8607429) Scaffolds

Benzoxazinoids, the family of compounds to which 4-Phenyl-2H-1,4-benzoxazin-3-one belongs, are naturally occurring secondary metabolites found in certain plants, particularly in the grass family (Poaceae). wur.nl Their discovery dates back to the mid-20th century, with benzoxazolinones first identified in rye in the 1950s, followed shortly by the discovery of benzoxazinones in the early 1960s. wur.nl Initially, research focused on their role in plant defense mechanisms and allelopathy. wur.nl

Over the decades, the synthetic versatility and diverse biological activities of the benzoxazinone scaffold have captured the attention of medicinal chemists. benthamscience.com The development of efficient synthetic methods has been a key focus, allowing for the creation of a wide array of derivatives. mdpi.comnih.gov Early synthetic approaches often involved the cyclization of N-acylanthranilic acids. raco.catresearchgate.net More contemporary methods include copper-catalyzed cascade reactions, microwave-assisted synthesis, and biocatalytic approaches, reflecting a trend towards more efficient and environmentally friendly processes. researchgate.netorganic-chemistry.orgnih.gov This has broadened the structural diversity of benzoxazinone derivatives available for research. mdpi.com

Significance of the 1,4-Benzoxazin-3-one Framework in Chemical Research

The 1,4-benzoxazin-3-one core is considered a "privileged scaffold" in medicinal chemistry. benthamscience.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. The inherent structural features of the 1,4-benzoxazin-3-one ring system, including its ability to participate in various chemical transformations, make it an attractive starting point for the design and synthesis of novel bioactive compounds. nih.govnih.gov

The significance of this framework is underscored by the broad spectrum of biological activities reported for its derivatives. These include potential applications as antimicrobial, anti-inflammatory, and anticancer agents. ikm.org.mynih.govresearchgate.net For instance, derivatives of 1,4-benzoxazin-3-one have been investigated for their ability to inhibit enzymes such as PI3K/mTOR, which are implicated in cancer cell growth and survival. nih.gov The adaptability of the benzoxazinone core allows for modifications at various positions, enabling chemists to fine-tune the molecule's properties to target specific biological pathways. benthamscience.com

Overview of Current Research Trajectories Involving this compound

Current research on this compound and its derivatives is multifaceted, with a significant focus on its potential therapeutic applications. One major area of investigation is its use in the development of novel anticancer agents. nih.govnih.gov Researchers have designed and synthesized derivatives that have shown the ability to induce autophagy and cell cycle arrest in cancer cells. nih.gov

Another prominent research direction is the exploration of its anti-inflammatory properties. nih.gov Given the role of inflammation in a variety of diseases, including neurodegenerative disorders, scientists are synthesizing and evaluating this compound derivatives for their ability to modulate inflammatory pathways. nih.gov

Furthermore, the antifungal activity of this class of compounds is also being actively explored. nih.gov Researchers are designing and synthesizing new derivatives and screening them against various plant pathogenic fungi. nih.gov The synthesis of novel derivatives remains a cornerstone of the research, with a continuous effort to develop more efficient and versatile synthetic methodologies. organic-chemistry.orgrsc.org

Below is a table summarizing key research findings related to this compound and its derivatives:

Research AreaKey Findings
Anticancer Activity Derivatives have shown to be potent PI3K/mTOR dual inhibitors. nih.gov Some compounds induce DNA damage in tumor cells. nih.gov
Anti-inflammatory Activity Modified derivatives have been screened for their anti-inflammatory effects in microglial cells. nih.gov
Antifungal Activity Acylhydrazone-containing derivatives exhibit in vitro activity against various plant pathogenic fungi. nih.gov
Synthesis Efficient synthetic routes, including ligand-free copper-catalyzed reactions and one-pot tandem reactions, have been developed. organic-chemistry.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2 B1648389 4-Phenyl-2H-1,4-benzoxazin-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

4-phenyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C14H11NO2/c16-14-10-17-13-9-5-4-8-12(13)15(14)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

AXIZWOIGHKKDFQ-UHFFFAOYSA-N

SMILES

C1C(=O)N(C2=CC=CC=C2O1)C3=CC=CC=C3

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 4 Phenyl 2h 1,4 Benzoxazin 3 One and Its Analogues

Classical Multi-Step Synthetic Routes

Traditional methods for the synthesis of the 4-phenyl-2H-1,4-benzoxazin-3-one core often involve multi-step sequences that rely on fundamental organic reactions such as condensation and cyclization. These routes, while effective, may sometimes require harsh reaction conditions and generate byproducts.

Condensation Reactions in this compound Synthesis

A classical approach to synthesizing the benzoxazinone (B8607429) ring system involves the condensation of a suitable o-aminophenol derivative with a reagent that provides the remaining atoms of the heterocyclic ring. For instance, the reaction of an o-aminophenol with α-haloacyl halides can lead to an intermediate that subsequently cyclizes to form the 1,4-benzoxazin-3-one core.

One documented method for a related benzoxazinone involves the reaction of anthranilic acid with benzoyl chloride. ubaya.ac.id This reaction proceeds via a nucleophilic acyl substitution where the amino group of anthranilic acid attacks the electrophilic carbonyl carbon of benzoyl chloride. Pyridine is often used as a catalyst and base to facilitate the reaction and neutralize the HCl generated. ubaya.ac.id The resulting N-benzoyl anthranilic acid can then be cyclized.

Another strategy involves the condensation of o-aminophenols with α-keto acids. A one-pot CuCl-catalyzed decarboxylative coupling approach has been reported for the synthesis of 2-substituted-4H-benzo[d] uq.edu.aunih.govoxazin-4-ones from α-keto acids and anthranilic acids under mild conditions. nih.gov

Cyclization Strategies for the Benzoxazinone Ring System

Cyclization is a critical step in the formation of the benzoxazinone ring. This can be achieved through various strategies, including acid-catalyzed, base-induced, or thermally-driven intramolecular reactions.

In many classical syntheses, an intermediate formed from a condensation reaction is subjected to cyclization. For example, an N-acylated o-aminophenol can undergo intramolecular cyclization to form the benzoxazinone ring. This process often involves the removal of a small molecule, such as water or an alcohol, to drive the reaction towards the cyclic product. The use of dehydrating agents like acetic anhydride (B1165640) is common in these cyclization reactions. researchgate.net

Acid-catalyzed cyclization is another common strategy. For instance, the reaction of anthranilic acids with ortho esters can lead to the formation of benzo[d] uq.edu.aunih.gov-oxazin-4-ones. nih.gov Similarly, a three-step sequence involving nitration, hydrogenation, and subsequent acid-catalyzed cyclization has been employed to prepare a functionalized 4H-benzo- uq.edu.aunih.gov-oxazin-3-one. uq.edu.auresearchgate.net

Base-induced cyclization is also utilized. For example, the intramolecular substitution of certain benzoic acid derivatives in the presence of a base like triethylamine (B128534) can lead to the formation of the benzoxazinone ring system. nih.gov

Modern and Efficient Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly methods for the synthesis of this compound and its analogues. These modern approaches often utilize catalysts, green reaction conditions, and advanced technologies like flow chemistry.

Catalyst-Mediated Syntheses of this compound

The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, including benzoxazinones. Copper and palladium catalysts are particularly prominent in this area.

Copper-Catalyzed Syntheses: Copper-catalyzed reactions offer a versatile and efficient route to 1,4-benzoxazin-3-ones. An efficient ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols provides a broad range of 2H-1,4-benzoxazin-3-(4H)-ones. organic-chemistry.org Another notable example is the Cu(I)-catalyzed intramolecular C-N cyclization, which is a key step in a one-pot synthesis of 3,4-dihydro-1,4-benzoxazine derivatives from activated aziridines and 2-halophenols. nih.gov A facile and efficient copper-catalyzed method for the synthesis of 4H-3,1-benzoxazin-4-one derivatives has also been developed based on a tandem intramolecular C-N coupling/rearrangement process. organic-chemistry.orgacs.org

Palladium-Catalyzed Syntheses: Palladium catalysts are also widely used. For example, palladium-catalyzed amino and oxyacetoxylation reactions have been developed for the synthesis of 1,4-benzoxazepinones, which are structurally related to benzoxazinones. rsc.org Palladium-catalyzed tandem allylic substitution reactions have also been employed to provide chiral vinyl-substituted dihydro-2H-benzo[b] uq.edu.aunih.gov-oxazines. organic-chemistry.org Furthermore, a palladium-catalyzed domino reaction of o-aminobenzamides with benzylic alcohols has been reported for the synthesis of quinazolin-4(3H)-ones, highlighting the potential of this catalyst in related heterocyclic systems. nih.gov

Below is a table summarizing some catalyst-mediated synthetic approaches:

Catalyst Reactants Product Key Features
CuI 2-Halophenols, Chloroacetamides 2H-1,4-Benzoxazin-3-(4H)-ones Ligand-free, Cascade reaction
Cu(I) Activated Aziridines, 2-Halophenols 3,4-Dihydro-1,4-benzoxazines Stepwise, One-pot, High enantioselectivity

| Pd(dppf)Cl2 | o-Nitrobenzamides, Alcohols | 2-Substituted Quinazolin-4(3H)-ones | Hydrogen transfer, Cascade reaction |

Green Chemistry Principles in Benzoxazinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzoxazinones to reduce environmental impact and improve efficiency. This includes the use of alternative energy sources, greener solvents, and biocatalysis.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of benzoxazinone derivatives. benthamdirect.comnih.gov For instance, a one-pot multicomponent reaction of substituted 2-aminophenols, benzaldehydes, and phenacyl bromides using a base catalyst has been successfully carried out under microwave-assisted heating, leading to the synthesis of 3,4-dihydro-2H-benzo[b] uq.edu.aunih.govoxazines. arkat-usa.org

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative. It has been used for the synthesis of 6-flavonyl substituted 1,4-dihydro-benzo[d] uq.edu.aunih.govoxazin-2-ones via a Suzuki-Miyaura coupling under Pd/C catalysis. researchgate.net Ultrasound assistance can lead to shorter reaction times and good yields. nih.govresearchgate.netmdpi.com

Biocatalysis: The use of enzymes as catalysts is a cornerstone of green chemistry. Candida antarctica lipase (B570770) B (Novozym 435) has been found to catalyze a novel decarboxylative Michael addition in vinylogous carbamate (B1207046) systems for the synthesis of 1,4-benzoxazinone derivatives. nih.gov This biocatalytic methodology offers a mild and efficient one-pot process. nih.gov

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers several advantages over traditional batch processing, including improved safety, scalability, and process control.

A fully integrated continuous flow protocol has been developed for the synthesis of a key 1,4-benzoxazinone intermediate. uq.edu.au This process involves a three-step sequence:

Nitration: A continuous flow dinitration of an aromatic starting material.

Hydrogenation: A continuous flow hydrogenation of the dinitro intermediate over a Pd/C fixed-bed catalyst.

Cyclization: An acid-catalyzed cyclization of the resulting air-sensitive diamino derivative in a tubular reactor. uq.edu.auresearchgate.net

Stereoselective Synthesis of Chiral Analogues of this compound

The development of synthetic methodologies to obtain enantiomerically pure or enriched chiral compounds is a significant focus in medicinal chemistry and drug development. For analogues of this compound, where stereochemistry can play a crucial role in biological activity, several stereoselective synthetic strategies have been reported. These methods primarily focus on the asymmetric construction of the chiral center, most commonly at the C2 position of the benzoxazinone ring.

One prominent and efficient method for achieving high enantioselectivity is through transition-metal-catalyzed asymmetric hydrogenation. An iridium-catalyzed enantioselective hydrogenation of 2-alkylidene-1,4-benzoxazin-3-ones has been developed, utilizing a specific chiral ligand, iPr-BiphPHOX. acs.org This method has demonstrated high yields, up to 99%, and excellent enantioselectivities, reaching up to 99% enantiomeric excess (ee). acs.orgacs.org A key advantage of this approach is its applicability on a gram scale with low catalyst loadings (0.1 mol %), without compromising the enantioselectivity. acs.orgacs.org The reaction shows good compatibility with various functional groups. For instance, substrates with a cyclopropyl (B3062369) group yielded the desired product in 98% yield with 97% ee. acs.org Furthermore, the electronic properties of substituents on the benzoxazinone ring, whether electron-donating or electron-withdrawing, were well-tolerated, consistently delivering products with high enantiopurity. acs.org

Another successful approach involves palladium-catalyzed enantioselective reactions. Stoltz and coworkers reported the synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones via a palladium-catalyzed enantioselective allylic substitution. acs.orgacs.org This method introduces chirality at a quaternary center, which is a significant synthetic challenge.

Phase-transfer catalysis has also been employed for the enantioselective synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones, as demonstrated by Maruoka's research group. acs.org This technique offers an alternative strategy for establishing the chiral core of these heterocyclic compounds.

Chemoenzymatic methods provide a powerful tool for asymmetric synthesis. A versatile route for the synthesis of a range of 3-methyl-3,4-dihydro-2H-benzo[b] acs.orgorganic-chemistry.orgoxazines with varying substitution patterns on the aromatic ring has been developed. nih.gov This strategy utilized the bioreduction of 1-(2-nitrophenoxy)propan-2-ones. The use of different alcohol dehydrogenases allowed for the selective production of either the (S)- or (R)-enantiomer of the corresponding alcohol precursor with high selectivity and conversion. nih.gov Specifically, the alcohol dehydrogenase from Rhodococcus ruber (ADH-A) yielded the (S)-alcohols, while evo-1.1.200 ADH produced the (R)-alcohols. nih.gov Subsequent chemical steps would then lead to the chiral 1,4-benzoxazin-3-one analogues. This chemoenzymatic approach was successfully applied to the synthesis of (S)-(-)-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo-[b] acs.orgorganic-chemistry.orgoxazine (B8389632), a key precursor for the antibacterial agent Levofloxacin. nih.gov

The following table summarizes the key findings from the iridium-catalyzed enantioselective hydrogenation of various 2-alkylidene-1,4-benzoxazin-3-ones.

EntryProductYield (%)ee (%)
1HCyclopropyl2ac9897
25-MePhenyl2ad9999
36-MePhenyl2ae9999
47-MePhenyl2af9999
55-FPhenyl2ag9999
66-FPhenyl2ah9999
77-FPhenyl2ai9999
86-ClPhenyl2aj9999
96-BrPhenyl2ak9999
107-OMePhenyl2al9998
116,7-diClPhenyl2am9999
125-NO₂Phenyl2an9998
136-BrCyclopropyl2ao9897

Reactivity and Mechanistic Investigations of 4 Phenyl 2h 1,4 Benzoxazin 3 One

Electrophilic Aromatic Substitution on the Phenyl and Benzoxazinone (B8607429) Rings

The benzoxazinone core and the N-phenyl substituent possess aromatic character, making them susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents. The lactam functionality, particularly the nitrogen atom and the ether oxygen, acts as an ortho-, para-director on the fused benzene (B151609) ring, while being deactivating due to the adjacent carbonyl group.

Research on the direct electrophilic substitution of the parent 2H-1,4-benzoxazin-3(4H)-one has provided clear insights into the regioselectivity on the benzoxazinone ring. researchgate.net Monobromination with bromine in glacial acetic acid occurs preferentially at the C-6 position. Further bromination leads to the 6,7-dibromo derivative. In contrast, nitration with a mixture of nitric and sulfuric acid yields the 6-nitro product initially, followed by the formation of the 6,8-dinitro compound upon forcing conditions. researchgate.net This difference in the position of the second substitution (C-7 for bromination vs. C-8 for nitration) highlights the subtle interplay of steric and electronic effects.

Friedel-Crafts reactions on the benzoxazinone system can lead to unexpected outcomes. In one study, the reaction of 6,8-dibromo-4H-3,1-benzoxazin-4-one with aromatic hydrocarbons like benzene or ethylbenzene (B125841) in the presence of aluminum chloride did not result in simple acylation but instead caused a cleavage of the oxazinone ring to yield substituted benzophenone (B1666685) derivatives. semanticscholar.org This suggests that the Lewis acid catalyst coordinates in a way that facilitates ring-opening over classical electrophilic substitution.

Table 1: Electrophilic Aromatic Substitution Reactions on the Benzoxazinone Core

Substrate Reagents Position(s) of Substitution Product(s) Reference(s)
2H-1,4-Benzoxazin-3(4H)-one Br₂ / AcOH 6 6-Bromo-2H-1,4-benzoxazin-3(4H)-one researchgate.net
2H-1,4-Benzoxazin-3(4H)-one Br₂ (excess) / AcOH 6, 7 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one researchgate.net
2H-1,4-Benzoxazin-3(4H)-one HNO₃ / H₂SO₄ 6 6-Nitro-2H-1,4-benzoxazin-3(4H)-one researchgate.net
2H-1,4-Benzoxazin-3(4H)-one HNO₃ (excess) / H₂SO₄ 6, 8 6,8-Dinitro-2H-1,4-benzoxazin-3(4H)-one researchgate.net
6,8-Dibromo-4H-3,1-benzoxazin-4-one Benzene / AlCl₃ - Ring cleavage to benzophenones semanticscholar.org

Nucleophilic Additions and Substitutions Involving the Lactam Moiety

The lactam group within the 4-Phenyl-2H-1,4-benzoxazin-3-one structure contains two primary electrophilic sites: the carbonyl carbon (C-3) and the carbon atom adjacent to the ether oxygen (C-2). These sites are reactive towards a variety of nucleophiles.

Nucleophilic attack on the carbonyl carbon is a common reactivity pathway. The hydrolysis of 2-aryl-4H-3,1-benzoxazin-4-ones, a related isomer class, has been studied in detail. researchgate.netdocumentsdelivered.com Under basic conditions, nucleophilic attack occurs at the C-4 carbonyl, leading to ring-opening and the formation of an N-acylanthranilic acid. Under acidic conditions, hydrolysis can proceed via attack at the C-2 position. researchgate.net This dual reactivity underscores the electrophilic nature of both key carbons in the heterocyclic ring.

The reaction with strong carbon nucleophiles, such as Grignard reagents, does not lead to a simple addition at the C-3 carbonyl. Instead, similar to the Friedel-Crafts reaction, treatment of a dibrominated benzoxazinone with Grignard reagents resulted in ring cleavage and the formation of benzophenone derivatives. semanticscholar.org This indicates that the lactam ring is ultimately unstable to these powerful nucleophiles.

Nitrogen nucleophiles readily react with the benzoxazinone core, often resulting in ring-opening followed by a recyclization to form different heterocyclic systems, most notably quinazolinones. This transformation is discussed in more detail in the following section.

Ring-Opening and Ring-Closure Reactions of the Benzoxazinone System

The 1,4-benzoxazin-3-one ring system is a versatile precursor for other heterocyclic structures due to its susceptibility to ring-opening reactions. This reactivity is frequently exploited in synthetic chemistry.

The most prominent reaction is the conversion to quinazolinones. Treatment of 4H-3,1-benzoxazin-4-ones with nitrogen nucleophiles such as hydrazine (B178648) hydrate, primary amines, or ammonium (B1175870) acetate (B1210297) leads to the formation of 4(3H)-quinazolinones. mdpi.comresearchgate.net The mechanism involves an initial nucleophilic attack by the amine at the C-4 carbonyl (aminolysis), causing the oxazinone ring to open, forming an intermediate N-acyl anthranilamide derivative. Subsequent intramolecular cyclization via dehydration then furnishes the stable quinazolinone ring system. mdpi.comorganic-chemistry.org This method is a cornerstone for generating diverse quinazolinone libraries.

Other nucleophiles also induce ring transformations. For instance, reaction with hydroxylamine (B1172632) hydrochloride or thiosemicarbazide (B42300) similarly leads to the formation of 3-hydroxy- or 3-thioureido-substituted quinazolinones, respectively. organic-chemistry.org Reaction with active methylene (B1212753) compounds like malononitrile (B47326) in the presence of a base can afford quinoline (B57606) derivatives through a more complex transformation pathway. semanticscholar.org

Conversely, ring-closure reactions are fundamental to the synthesis of the this compound scaffold itself. A common method involves the intramolecular cyclization of N-(2-hydroxyphenyl)-2-haloacetamides. A modern approach utilizes a ligand-free copper-catalyzed cascade reaction between a 2-halophenol and a substituted chloroacetamide to construct the ring system efficiently. organic-chemistry.org

Table 2: Representative Ring-Opening and Transformation Reactions

Benzoxazinone Derivative Reagent(s) Resulting Heterocycle Reaction Type Reference(s)
2-Aryl-4H-3,1-benzoxazin-4-one Primary Amines (R-NH₂) 3-Substituted Quinazolin-4(3H)-one Aminolysis / Recyclization mdpi.comresearchgate.net
2-Aryl-4H-3,1-benzoxazin-4-one Hydrazine Hydrate 3-Amino-quinazolin-4(3H)-one Aminolysis / Recyclization researchgate.net
6,8-Dibromo-4H-3,1-benzoxazin-4-one Malononitrile / NaOEt 4-Hydroxy-3-cyanoquinoline Ring Transformation semanticscholar.org
2-Aryl-4H-3,1-benzoxazin-4-one H₂O / NaOH N-Acylanthranilic Acid Basic Hydrolysis researchgate.netdocumentsdelivered.com

Rearrangement Reactions and Isomerizations of this compound

Skeletal rearrangements offer powerful methods for accessing complex molecular architectures from simpler precursors. While rearrangements of the this compound skeleton itself are not widely reported, related rearrangements leading to the benzoxazinone core have been developed.

A notable example is the electrochemical skeletal reorganization of 3-hydroxy-2-oxindoles into 3,1-benzoxazin-2-ones. nih.govacs.orgresearchgate.net This mechanistically complex transformation is proposed to proceed through a peroxide intermediate, followed by a Baeyer-Villiger type or an oxa-Dowd-Beckwith-type rearrangement, leading to ring expansion of the five-membered oxindole (B195798) ring into the six-membered benzoxazinone ring.

The Fries rearrangement, a classic acid-catalyzed conversion of a phenolic ester to a hydroxy aryl ketone, is another relevant transformation. wikipedia.orgsigmaaldrich.comorganic-chemistry.org While not a direct rearrangement of the benzoxazinone, it can be envisioned as a potential side reaction or a synthetic route to precursors. For example, an N-acyl group on a phenolic precursor could potentially migrate to the aromatic ring under Lewis acid catalysis. However, such reactions can be low-yielding and non-selective. nih.gov The application of the photo-Fries rearrangement, which proceeds via a radical mechanism, offers an alternative but is often limited by low yields. wikipedia.org

Oxidative and Reductive Transformations

The literature contains limited specific examples of oxidative or reductive transformations of the core this compound ring system. The stability of the heterocyclic core to some oxidative and reductive conditions has been noted in the context of modifying peripheral substituents. nih.gov

Based on the functional groups present, certain reactions can be predicted. The lactam carbonyl group should be susceptible to reduction by powerful hydride reagents like lithium aluminum hydride (LiAlH₄). This reaction would be expected to reduce the C=O group, potentially leading to a 3,4-dihydro-2H-1,4-benzoxazine derivative or even ring cleavage, depending on the reaction conditions.

The aromatic rings (both the fused benzene and the N-phenyl) could undergo catalytic hydrogenation under high pressure and temperature with catalysts like rhodium or ruthenium, leading to saturated carbocyclic and heterocyclic rings. The C2-methylene group is not typically reactive towards oxidation unless activated, but strong oxidants under forcing conditions could potentially cleave the ring. The lack of specific studies in this area represents an opportunity for future research to expand the chemical space accessible from this scaffold.

Metal-Catalyzed Cross-Coupling Reactions at Functionalizable Sites

Modern synthetic chemistry relies heavily on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions would require the presence of a functionalizable group, typically a halide (Br, I) or a triflate, on either the benzoxazinone core or the N-phenyl ring.

The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide and an amine, is a powerful tool for C-N bond formation. organic-chemistry.orgwikipedia.org While direct examples on the 4-phenyl-1,4-benzoxazin-3-one scaffold are scarce, the successful amination of related structures, such as bromoflavones researchgate.net and bromo-substituted estrone (B1671321) derivatives, beilstein-journals.org demonstrates the feasibility of this chemistry. A bromo-substituted 4-phenyl-1,4-benzoxazin-3-one at positions such as C-6, C-7, or on the N-phenyl ring would be an excellent substrate for coupling with a wide range of primary and secondary amines to generate novel, complex derivatives.

Similarly, other palladium-catalyzed reactions like the Suzuki coupling (with boronic acids), Heck reaction (with alkenes), wikipedia.org and Sonogashira coupling (with terminal alkynes) would be applicable to halogenated derivatives of this compound. These reactions would allow for the introduction of diverse aryl, vinyl, and alkynyl substituents, significantly expanding the structural diversity of compounds that can be synthesized from this core.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Substrate Requirement Coupling Partner Bond Formed Potential Application Reference(s)
Buchwald-Hartwig Amination Halo-benzoxazinone Amine (R-NH₂) Aryl-N Synthesis of amino-derivatives organic-chemistry.orgwikipedia.orgbeilstein-journals.org
Suzuki Coupling Halo-benzoxazinone Boronic Acid (R-B(OH)₂) Aryl-Aryl Synthesis of biaryl derivatives -
Heck Reaction Halo-benzoxazinone Alkene Aryl-Vinyl Synthesis of styrenyl derivatives wikipedia.org
Sonogashira Coupling Halo-benzoxazinone Terminal Alkyne Aryl-Alkynyl Synthesis of alkynyl derivatives -

Derivatization Strategies and Structural Modification of 4 Phenyl 2h 1,4 Benzoxazin 3 One

Functionalization of the Phenyl Ring System

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, can be employed to introduce substituents onto the N-phenyl ring. wikipedia.org The conditions for these reactions, including the choice of catalyst and solvent, are critical for achieving desired regioselectivity (ortho, meta, or para substitution). libretexts.org For instance, the nitration of a phenyl group is typically achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. wikipedia.orglibretexts.org

Furthermore, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for creating a diverse library of 4-aryl-substituted 1,4-benzoxazines. nih.gov This palladium-catalyzed reaction enables the coupling of various substituted bromobenzenes with the 1,4-benzoxazine core, facilitating the synthesis of analogues with diverse substitution patterns on the phenyl ring. nih.gov Research has shown that introducing hydroxyl groups on the phenyl ring can be beneficial for certain biological activities. nih.gov

The following table provides examples of substituted 4-aryl-2H-1,4-benzoxazin-3-one derivatives and the synthetic methods employed.

Derivative Substituent on Phenyl Ring Synthetic Method Reference
4-(4-Aminophenyl)-2H-1,4-benzoxazin-3-one4-AminoBuchwald-Hartwig cross-coupling nih.gov
4-(4-Hydroxyphenyl)-2H-1,4-benzoxazin-3-one4-HydroxyBuchwald-Hartwig cross-coupling nih.gov
4-(4-Methoxyphenyl)-2H-1,4-benzoxazin-3-one4-MethoxyBuchwald-Hartwig cross-coupling nih.gov

Functionalization of the Benzoxazinone (B8607429) Heterocycle

The benzoxazinone heterocycle itself presents several avenues for structural modification, primarily at the C2 position and on the benzene (B151609) ring of the benzoxazinone core.

Functionalization at the C2 position of the 2H-1,4-benzoxazin-3(4H)-one scaffold is a common strategy. acs.org For example, metal-catalyzed oxidative C(sp³)-H bond functionalization can be used to introduce various substituents at this position, leading to the formation of new carbon-carbon or carbon-phosphorus bonds. researchgate.net This can be achieved through methods like one-electron oxidation processes or photocatalysis, using substrates such as indoles or malonate esters. researchgate.net

The benzene portion of the benzoxazinone ring can also be substituted. For instance, the synthesis of 6-chloro-2-(chloromethyl)-4H-3,1-benzoxazin-4-one has been reported, starting from 5-chloroanthranilic acid. researchgate.net This indicates that substituents can be introduced on the benzoxazinone's aromatic ring prior to or after the cyclization step.

The table below illustrates some examples of functionalization on the benzoxazinone heterocycle.

Derivative Modification on Heterocycle Synthetic Method Reference
2-(Indol-3-yl)-4-phenyl-2H-1,4-benzoxazin-3-oneIndole at C2Iron-catalyzed oxidative coupling researchgate.net
2-(Dimethoxyphosphoryl)-4-phenyl-2H-1,4-benzoxazin-3-onePhosphonate at C2Metal-catalyzed C-P bond formation researchgate.net
6-Chloro-4-phenyl-2H-1,4-benzoxazin-3-oneChlorine at C6Cyclization of substituted anthranilic acid researchgate.net

N-Substitution and O-Substitution Derivatives

In the context of 4-Phenyl-2H-1,4-benzoxazin-3-one, "N-substitution" primarily refers to the replacement of the phenyl group at the N-4 position with other alkyl or aryl moieties. This allows for the exploration of a wide range of structural diversity. The synthesis of various N-alkyl and N-aryl benzoxazinone derivatives has been extensively studied. rsc.orgrsc.orgmdpi.com For example, N-alkyl-3,1-benzoxazin-2-ones can be synthesized from carbamate-protected anthranil (B1196931) aldehydes and ketones through a one-step alkylation/alkoxy rearrangement. rsc.orgrsc.org

O-substitution, referring to reactions involving the carbonyl oxygen of the lactone ring, is less common but represents a potential site for modification. Such reactions could, in principle, convert the carbonyl group into other functionalities like a thione or an imine, although this is not a widely reported derivatization strategy for this specific compound.

The following table summarizes examples of N-substituted benzoxazinone derivatives.

Derivative Type Substituent at N-4 General Synthetic Approach Reference
4-Alkyl-2H-1,4-benzoxazin-3-oneAlkyl groups (e.g., Ethyl, Benzyl)N-alkylation of the benzoxazinone precursor nih.govuni.lu
4-Aryl-2H-1,4-benzoxazin-3-oneSubstituted Phenyl groupsPalladium-catalyzed cross-coupling reactions nih.gov
N-Alkyl-3,1-benzoxazin-2-oneAlkyl groupsAlkylation/alkoxy rearrangement of anthranil aldehydes rsc.orgrsc.org

Scaffold Hopping and Bioisosteric Replacement Studies Focused on Chemical Design

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to design new compounds with improved properties while retaining the desired biological activity. nih.govnih.gov For the this compound scaffold, this involves replacing the core benzoxazinone ring system or its key functional groups with other structurally different but functionally similar moieties.

One example of scaffold hopping involves the synthesis of thiazolobenzoxazinone derivatives as new scaffolds that can lead to thiazoloquinazolinones, which are also known for their biological activities. researchgate.net This demonstrates how a portion of the original scaffold can be replaced to create a novel chemical entity.

Bioisosteric replacement can be applied to various parts of the molecule. For instance, the phenyl ring at the N-4 position could be replaced by other aromatic or heteroaromatic rings to explore different interactions with biological targets. Similarly, the lactone functionality within the benzoxazinone ring could be replaced with a lactam or other bioisosteric groups. The benzoxazinone scaffold itself is considered a privileged structure in medicinal chemistry, and its derivatives are often explored as potential therapeutic agents. nih.gov The design of novel benzoxazinone derivatives containing hydantoin (B18101) or 1,2,3-triazole fragments, based on active substructure splicing, is another example of applying these design principles. nih.gov

Original Scaffold/Fragment Replacement Scaffold/Fragment Design Strategy Potential Outcome Reference
1,4-Benzoxazin-3-oneThiazolobenzoxazinoneScaffold HoppingNovel heterocyclic systems with potentially different biological profiles researchgate.net
Phenyl group at N-4Heteroaromatic ringsBioisosteric ReplacementAltered electronic properties and binding interactions nih.govnih.gov
Benzoxazinone coreBenzoxazinone with hydantoin/triazoleSubstructure Splicing/DerivatizationNovel compounds with potentially enhanced activity nih.gov

Synthesis of Polymeric and Supramolecular Assemblies Incorporating this compound Units

The incorporation of this compound units into larger polymeric or supramolecular structures is an emerging area of research, driven by the potential to create novel materials with unique properties. The benzoxazinone moiety can be functionalized with polymerizable groups, allowing it to act as a monomer in polymerization reactions.

For instance, a benzoxazinone derivative can be synthesized with a vinyl or other polymerizable group attached to either the phenyl ring or the benzoxazinone heterocycle. Subsequent polymerization would lead to a polymer with pendant this compound units. While specific examples for this compound are not extensively documented in the provided search results, the synthesis of polymers containing other benzoxazine (B1645224) structures is known, suggesting the feasibility of this approach.

In the realm of supramolecular chemistry, the benzoxazinone structure can participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can be exploited to form well-defined supramolecular assemblies. For example, the synthesis of novel polyheterocyclic molecules derived from nih.govrsc.org-benzoxazin-3-one, which includes 1,2,3-triazole and isoxazoline (B3343090) moieties, demonstrates the construction of complex molecular architectures that can self-assemble. nih.gov The design of such molecules can lead to the formation of gels, liquid crystals, or other ordered structures.

Assembly Type Incorporation Strategy Key Interactions Potential Application
PolymerPolymerization of a functionalized monomerCovalent bonds in the polymer backboneAdvanced materials with specific thermal or optical properties
Supramolecular AssemblySelf-assembly of functionalized unitsHydrogen bonding, π-π stackingGels, sensors, drug delivery systems
Polyheterocyclic MoleculesCovalent synthesis of multiple heterocyclic unitsIntramolecular and intermolecular non-covalent forcesBiologically active materials, molecular switches

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Phenyl 2h 1,4 Benzoxazin 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the intricate structures of organic molecules like 4-Phenyl-2H-1,4-benzoxazin-3-one. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, two-dimensional (2D) NMR techniques are crucial for elucidating the complete bonding framework and spatial arrangement of the molecule.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

A suite of 2D-NMR experiments is employed to map out the connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other within the molecular structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, providing a clear map of C-H one-bond connectivities. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) is pivotal for identifying longer-range connectivities (2-4 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. uni-muenchen.de

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule in solution. christuniversity.in

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. It is particularly valuable for studying materials that are insoluble or difficult to crystallize. ssNMR can provide information on molecular conformation, packing, and intermolecular interactions that are not accessible in solution-state NMR.

No specific solid-state NMR studies for this compound were identified in the available literature.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the molecular geometry. Furthermore, it reveals how molecules are arranged in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π-π stacking.

While a crystal structure for this compound has not been reported, the structure of its isomer, 2-Phenyl-4H-3,1-benzoxazin-4-one , has been determined. researchgate.netnih.gov The molecule is nearly planar, with a small dihedral angle between the phenyl ring and the benzoxazinone (B8607429) fragment. researchgate.netnih.gov The crystal packing is stabilized by weak intermolecular C-H···O interactions and π-π stacking. researchgate.netnih.gov

In a related derivative, 4-Dichloroacetyl-3-phenyl-3,4-dihyro-2H-1,4-benzoxazine , the benzoxazine (B1645224) ring and the phenyl plane were found to be nearly perpendicular to each other. asianpubs.org The crystal structure of another derivative, 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one , revealed a non-planar fused ring system. mdpi.com

Table 1: Crystallographic Data for 2-Phenyl-4H-3,1-benzoxazin-4-one

ParameterValueReference
FormulaC₁₄H₉NO₂ researchgate.netnih.gov
Molecular Weight223.22 researchgate.netnih.gov
Crystal SystemMonoclinic researchgate.netnih.gov
Space GroupP2₁/n researchgate.netnih.gov
a (Å)13.3055 (16) researchgate.netnih.gov
b (Å)3.8930 (4) researchgate.netnih.gov
c (Å)20.445 (2) researchgate.netnih.gov
β (°)94.946 (3) researchgate.netnih.gov
Volume (ų)1055.1 (2) researchgate.netnih.gov
Z4 researchgate.netnih.gov

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. Together, they provide a comprehensive vibrational fingerprint of the compound.

Specific FT-IR and Raman spectra for this compound are not detailed in the reviewed literature. However, studies on related compounds provide insight into the expected vibrational modes. For instance, the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one have been analyzed in detail, with assignments supported by density functional theory (DFT) calculations. conicet.gov.ar Similarly, the vibrational spectra of 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate (B1210297) have been investigated using FT-IR and FT-Raman spectroscopy. nih.gov For the related 3-phenyl-3,4-dihydro-2H-benzo[e] unifr.chnih.govoxazine (B8389632) , the FT-IR spectrum has been reported. researchgate.net A characteristic peak for the oxazine ring in a related benzoxazine derivative has been identified in the Raman spectrum between 918-920 cm⁻¹. unifr.ch

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by providing highly accurate mass-to-charge ratio (m/z) measurements. This accuracy allows for the confident determination of the molecular formula. Furthermore, by analyzing the fragmentation patterns produced upon ionization, HRMS can provide valuable structural information.

While no specific experimental HRMS data or detailed fragmentation pathway analysis for this compound were found, gas-liquid chromatography-mass spectrometry (GLC-MS) has been successfully employed for the identification of various 1,4-benzoxazin-3-ones in maize extracts. oup.com This demonstrates the utility of mass spectrometry in the analysis of this class of compounds. Predicted mass spectrometry data for derivatives such as 4-ethyl-6-(2-phenyl-4-thiazolyl)-2H-1,4-benzoxazin-3(4H)-one and 6-(2-(4-chlorophenyl)-4-thiazolyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one are available in public databases. uni.luuni.lu

Table 2: Predicted Mass-to-Charge Ratios for a Derivative of this compound

Adductm/z for 4-ethyl-6-(2-phenyl-4-thiazolyl)-2H-1,4-benzoxazin-3(4H)-oneReference
[M+H]⁺337.10054 uni.lu
[M+Na]⁺359.08248 uni.lu
[M-H]⁻335.08598 uni.lu
[M+NH₄]⁺354.12708 uni.lu
[M+K]⁺375.05642 uni.lu

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment of Chiral Derivatives

Chiroptical spectroscopy, which includes circular dichroism (CD) and optical rotatory dispersion (ORD), is essential for the stereochemical assignment of chiral molecules. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. For chiral derivatives of this compound, these methods would be crucial for determining the absolute configuration of stereogenic centers.

No specific studies on the chiroptical spectroscopy of chiral derivatives of this compound were found in the reviewed literature.

Theoretical and Computational Chemistry Approaches to 4 Phenyl 2h 1,4 Benzoxazin 3 One

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Phenyl-2H-1,4-benzoxazin-3-one, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key insights from DFT studies include the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting the molecule's reactivity and electronic transitions. A smaller gap generally indicates a more reactive molecule.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide a detailed picture of charge delocalization and intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. nih.gov Molecular electrostatic potential (MEP) maps, generated from DFT calculations, visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. scribd.com

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static, and different spatial arrangements of its atoms, known as conformations, can have different energies. Conformational analysis of this compound involves exploring the molecule's potential energy surface to identify stable conformers and the energy barriers between them.

The dihedral angle between the phenyl ring and the benzoxazinone (B8607429) moiety is a key conformational variable. researchgate.net Computational methods can systematically rotate this bond and calculate the corresponding energy to generate a potential energy diagram. youtube.com This analysis reveals the most stable conformation, which is typically the one with the lowest energy, and provides information about the flexibility of the molecule. For instance, studies on similar bicyclic systems have shown that the planar geometry can be destabilized by steric interactions, leading to twisted conformations. wikipedia.org

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: DFT calculations can predict the chemical shifts of ¹H and ¹³C nuclei with reasonable accuracy. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniquePredicted ParameterIllustrative Value
¹H NMRChemical Shift (ppm)Aromatic protons: 7.0-8.0 ppm
¹³C NMRChemical Shift (ppm)Carbonyl carbon: ~165 ppm
IRVibrational Frequency (cm⁻¹)C=O stretch: ~1700 cm⁻¹
UV-Visλmax (nm)~280 nm, ~320 nm
Note: The values in this table are illustrative and would need to be calculated using specific DFT methods and basis sets.

Reaction Mechanism Elucidation through Transition State Calculations

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway, chemists can identify intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate.

The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. DFT calculations can be used to locate and characterize the geometry and energy of transition states for various reactions, such as its synthesis or subsequent functionalization. researchgate.net For example, understanding the formation mechanism of the benzoxazinone ring can involve calculating the energy barriers for cyclization steps. uomosul.edu.iq

Molecular Dynamics Simulations for Dynamic Behavior

MD simulations can be particularly useful for understanding how the molecule behaves in a biological environment, for instance, when interacting with a protein. nih.govacs.orgnih.gov These simulations can reveal key interactions and conformational changes that are crucial for its biological activity. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms and the chemical bonds between them. wikipedia.orgamercrystalassn.org QTAIM analysis can be applied to the calculated electron density of this compound to characterize the nature of its chemical bonds.

By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density and its Laplacian, can distinguish between different types of chemical interactions, including covalent bonds, hydrogen bonds, and weaker van der Waals interactions. researchgate.net This analysis provides a deeper understanding of the bonding within the molecule and its intermolecular interactions in the solid state. researchgate.net

Table 2: QTAIM Parameters for Selected Bonds in a Benzoxazine (B1645224) Derivative (Illustrative)

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Bond Character
C-C (Aromatic)~0.30< 0Covalent
C=O~0.45> 0Polar Covalent
N-H···O (Intermolecular)~0.02> 0Hydrogen Bond
Note: These are typical ranges for such bonds and would require specific QTAIM calculations for this compound.

Synthetic Utility and Strategic Applications in Organic Synthesis

4-Phenyl-2H-1,4-benzoxazin-3-one as a Building Block in Heterocyclic Chemistry

The this compound motif is a privileged starting material for the synthesis of various other heterocyclic compounds, primarily through reactions that involve the cleavage and reformation of its core structure. The lactam functionality within the benzoxazinone (B8607429) ring is a key reactive site, enabling transformations into other important nitrogen-containing heterocycles.

One of the most significant applications is its conversion to quinazolinone derivatives. This transformation typically involves the reaction of a 2-substituted-4-phenyl-1,4-benzoxazin-3-one with a primary amine. The reaction proceeds via a nucleophilic attack of the amine at the carbonyl carbon of the benzoxazinone, leading to ring-opening, followed by an intramolecular cyclization and dehydration to furnish the corresponding 2,3-disubstituted-4(3H)-quinazolinone. This method is highly versatile, allowing for the introduction of a wide range of substituents on both the quinazolinone core and the exocyclic positions. nih.gov

Furthermore, the 1,4-benzoxazin-3-one skeleton can be elaborated into more complex fused heterocyclic systems. For instance, reactions with various bidentate nucleophiles can lead to the formation of triazolo[2,3-c]quinazolines and other polycyclic structures. researchgate.net The reactivity of the benzoxazinone nucleus also allows for its use in cycloaddition reactions, providing access to spiro-heterocycles and other unique molecular frameworks. nih.gov

Table 1: Transformation of 1,4-Benzoxazin-3-one Derivatives into Other Heterocyclic Systems

Starting Material Reagent(s) Product Heterocycle Ref.
2-Substituted-4-phenyl-1,4-benzoxazin-3-one Primary Amines (e.g., aniline, benzylamine) 2,3-Disubstituted-4(3H)-quinazolinone nih.gov
1,4-Benzoxazin-3-one Semicarbazide Hydrochloride Triazolo[2,3-c]quinazoline researchgate.net
4-(Prop-2-yn-1-yl)-2H-1,4-benzoxazin-3-one Allylic Azide, Oxime Isoxazolinyl-1,2,3-triazolyl- nih.govorganic-chemistry.org-benzoxazin-3-one nih.gov

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, and the 1,4-benzoxazin-3-one scaffold has begun to be explored in this context. While specific examples detailing the use of this compound in classical MCRs like the Ugi or Passerini reactions are still emerging, the structural motifs inherent to this compound make it a promising candidate for such transformations. organic-chemistry.orgnih.gov

The Passerini reaction, a three-component condensation between a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy carboxamides. organic-chemistry.org The Ugi reaction, a four-component reaction, extends this by incorporating a primary amine to produce α-aminoacyl amides. nih.govmdpi.com The N-phenyl group and the lactam functionality of this compound could potentially participate in or be pre-functionalized for these reactions, opening new avenues for combinatorial library synthesis. google.com

Recent research has demonstrated the utility of related benzoxazinones in biocatalytic MCR-type processes. For instance, Candida antarctica lipase (B570770) B has been shown to catalyze a novel decarboxylative Michael addition involving 1,4-benzoxazinone derivatives and chalcones, showcasing the potential for enzymatic promiscuity in one-pot, multi-step reactions to generate complex molecules with high yields. nih.gov

Precursor for Complex Organic Molecules and Natural Product Synthesis

The 1,4-benzoxazin-3-one core is a recurring structural motif in a variety of natural products, particularly those found in plants like wheat, maize, and rye, where they play a role in defense mechanisms. researchgate.net These natural benzoxazinoids, such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), are known for their allelopathic and antimicrobial properties. researchgate.net

While the direct use of synthetically prepared this compound as a starting material in the total synthesis of a natural product is not yet widely documented, its structural similarity to these bioactive compounds makes it a valuable model system and potential precursor. Synthetic methodologies developed for the benzoxazinone scaffold are crucial for accessing these natural products and their analogs for further biological investigation. The synthesis of natural benzoxazinoid aglucones like DHBOA (2,7-dihydroxy-2H-1,4-benzoxazin-3-one) and TRIBOA (2,4,7-trihydroxy-2H-1,4-benzoxazin-3-one) has been achieved through reductive cyclization of substituted 2-nitrophenols, a strategy that could be adapted for the synthesis of more complex derivatives. researchgate.net

Methodology Development Utilizing the Benzoxazinone Scaffold

The development of novel synthetic methodologies is a driving force in organic chemistry, and the 1,4-benzoxazin-3-one scaffold has been a fertile ground for such innovation. Research has focused on both the efficient construction of the benzoxazinone ring itself and its subsequent functionalization.

New methods for the synthesis of 1,4-benzoxazin-3-ones include:

Ligand-free copper-catalyzed cascade reactions of substituted chloroacetamides with 2-halophenols. organic-chemistry.org

Microwave-assisted one-pot synthesis from 2-aminophenols and 2-bromoalkanoates via O-alkylation followed by intramolecular amidation. organic-chemistry.org

Y(OTf)₃-catalyzed cascade formal [4+2] cyclization of benzoxazoles with propargylic alcohols. rsc.org

Furthermore, the benzoxazinone ring has been employed as a platform for developing new C-H functionalization strategies. The N-aryl group, such as the phenyl group in this compound, can act as a directing group for the ortho-functionalization of the benzoxazinone core, a challenging transformation that typically requires pre-functionalized substrates. nih.gov This allows for the selective introduction of various substituents onto the aromatic ring, significantly expanding the chemical space accessible from this scaffold.

Table 2: Selected Methodologies for the Synthesis of 1,4-Benzoxazin-3-one Derivatives

Method Key Reagents/Catalysts Description Ref.
Cascade Reaction Copper Catalyst (ligand-free) Reaction of chloroacetamides and 2-halophenols. organic-chemistry.org
One-Pot Synthesis Microwave Irradiation, Base Regioselective O-alkylation of 2-aminophenols followed by intramolecular amidation. organic-chemistry.org
Cascade Cyclization Y(OTf)₃ Ring-opening of benzoxazoles with propargylic alcohols followed by regioselective ring-closure. rsc.org
Biocatalytic Michael Addition Candida antarctica lipase B (Novozym 435) Decarboxylative Michael addition of 1,4-benzoxazinones to chalcones. nih.gov

Q & A

Q. How can researchers leverage structure-activity relationship (SAR) studies to enhance the bioactivity of this compound?

  • Methodological Answer : Systematically modify substituents (e.g., halogenation at C7 for increased lipophilicity) and assay against target enzymes (e.g., acetylcholinesterase). Use QSAR models with descriptors like logP and polar surface area to predict bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.